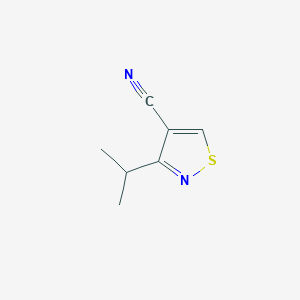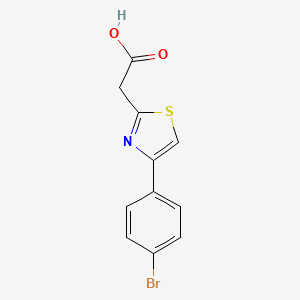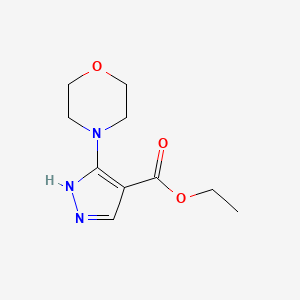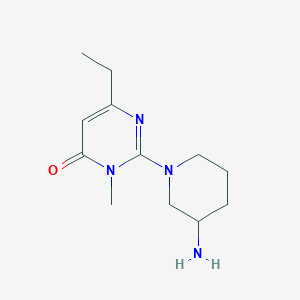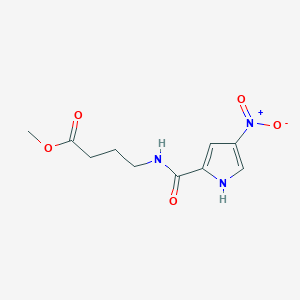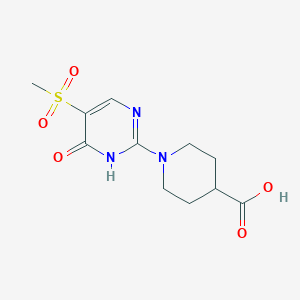
1-(5-(Methylsulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)piperidine-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-(Methylsulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)piperidine-4-carboxylic acid is a complex organic compound that features a piperidine ring fused with a pyrimidine moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-(Methylsulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)piperidine-4-carboxylic acid typically involves multi-step organic reactions. The process often starts with the preparation of the piperidine ring, followed by the introduction of the pyrimidine moiety. Key steps may include:
Cyclization reactions: Formation of the piperidine ring through cyclization of appropriate precursors.
Sulfonylation: Introduction of the methylsulfonyl group using reagents like methylsulfonyl chloride.
Pyrimidine synthesis: Construction of the pyrimidine ring through condensation reactions involving urea or guanidine derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
1-(5-(Methylsulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)piperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
1-(5-(Methylsulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)piperidine-4-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(5-(Methylsulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets. It may inhibit or activate certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Piperidine derivatives: Compounds with similar piperidine rings but different substituents.
Pyrimidine derivatives: Compounds with pyrimidine moieties and varying functional groups.
Uniqueness
1-(5-(Methylsulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)piperidine-4-carboxylic acid is unique due to its specific combination of functional groups and structural features
Propriétés
Formule moléculaire |
C11H15N3O5S |
|---|---|
Poids moléculaire |
301.32 g/mol |
Nom IUPAC |
1-(5-methylsulfonyl-6-oxo-1H-pyrimidin-2-yl)piperidine-4-carboxylic acid |
InChI |
InChI=1S/C11H15N3O5S/c1-20(18,19)8-6-12-11(13-9(8)15)14-4-2-7(3-5-14)10(16)17/h6-7H,2-5H2,1H3,(H,16,17)(H,12,13,15) |
Clé InChI |
IIJGNLSQUCPZFG-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)C1=CN=C(NC1=O)N2CCC(CC2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Chloro-5-methyl-8-(1-methylcyclopentyl)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B11777825.png)
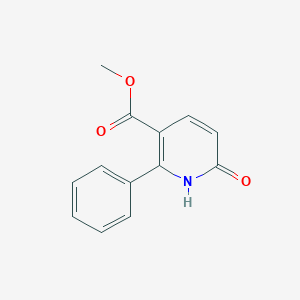
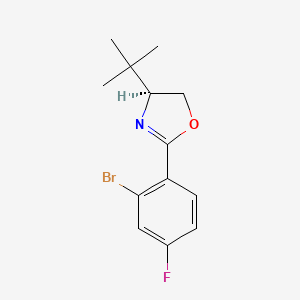

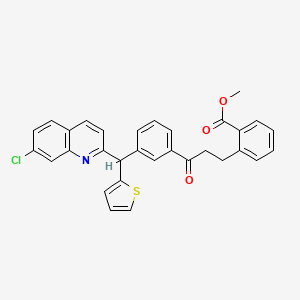
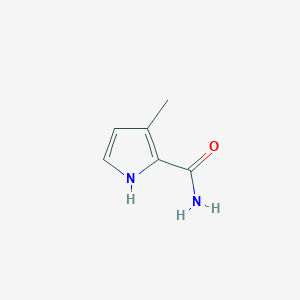

![1-Bromo-5,6-dihydrocyclopenta[c]pyrrol-4(2H)-one](/img/structure/B11777863.png)
